molecular formula C20H17ClO6 B11619932 methyl {[3-(4-chloro-3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate

methyl {[3-(4-chloro-3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate

Cat. No.: B11619932
M. Wt: 388.8 g/mol
InChI Key: FCCNZWDLKDJBKQ-UHFFFAOYSA-N
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Description

METHYL 2-{[3-(4-CHLORO-3,5-DIMETHYLPHENOXY)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a chromen-4-one core linked to a chlorinated dimethylphenoxy group and a methoxyacetate moiety, making it a subject of interest in organic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of METHYL 2-{[3-(4-CHLORO-3,5-DIMETHYLPHENOXY)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Chromen-4-one Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Chlorinated Dimethylphenoxy Group: This step involves the nucleophilic substitution reaction where the phenoxy group is introduced to the chromen-4-one core.

    Introduction of the Methoxyacetate Moiety: This final step involves esterification reactions to attach the methoxyacetate group to the molecule.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and chromen-4-one moieties.

    Reduction: Reduction reactions can target the carbonyl groups present in the structure.

    Substitution: The chlorinated phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

METHYL 2-{[3-(4-CHLORO-3,5-DIMETHYLPHENOXY)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which METHYL 2-{[3-(4-CHLORO-3,5-DIMETHYLPHENOXY)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • METHYL 2-{[(4-CHLORO-3,5-DIMETHYLPHENOXY)ACETYL]AMINO}-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
  • METHYL 2-{[(4-CHLORO-3,5-DIMETHYLPHENOXY)ACETYL]AMINO}BENZOATE

Uniqueness: METHYL 2-{[3-(4-CHLORO-3,5-DIMETHYLPHENOXY)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of a chromen-4-one core with a chlorinated dimethylphenoxy group and a methoxyacetate moiety sets it apart from other similar compounds, potentially leading to unique reactivity and applications.

Properties

Molecular Formula

C20H17ClO6

Molecular Weight

388.8 g/mol

IUPAC Name

methyl 2-[3-(4-chloro-3,5-dimethylphenoxy)-4-oxochromen-7-yl]oxyacetate

InChI

InChI=1S/C20H17ClO6/c1-11-6-14(7-12(2)19(11)21)27-17-9-26-16-8-13(25-10-18(22)24-3)4-5-15(16)20(17)23/h4-9H,10H2,1-3H3

InChI Key

FCCNZWDLKDJBKQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OC2=COC3=C(C2=O)C=CC(=C3)OCC(=O)OC

Origin of Product

United States

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